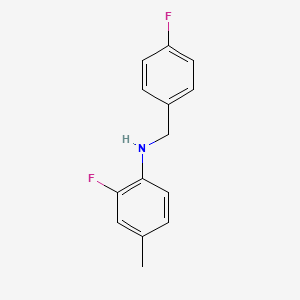

2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline

Description

Strategic Importance of Fluorine in Organic Synthesis and Molecular Design

The element fluorine possesses a unique combination of properties that make it a powerful tool in molecular design and organic synthesis. nih.govtandfonline.com Its high electronegativity, small van der Waals radius (similar to that of a hydrogen atom), and the strength of the carbon-fluorine bond are key attributes that medicinal chemists leverage to enhance the pharmacological profiles of drug candidates. tandfonline.commdpi.com Judicious placement of fluorine in a molecule can significantly influence its metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com This leads to an increased half-life and improved bioavailability of the drug.

Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups, which in turn can affect a molecule's solubility, membrane permeability, and binding affinity to its biological target. mdpi.comresearchgate.net The substitution of hydrogen with fluorine can lead to more potent and selective drugs. tandfonline.comresearchgate.net The unique properties of fluorine are summarized in the table below.

| Property | Value/Description | Consequence in Molecular Design |

| Electronegativity | 3.98 (Pauling scale) | Alters electronic properties, pKa, and dipole moments. mdpi.com |

| Van der Waals Radius | 1.47 Å (similar to H at 1.20 Å) | Allows for isosteric replacement of hydrogen without significant steric hindrance. tandfonline.com |

| C-F Bond Strength | ~116 kcal/mol | Increases metabolic stability by blocking sites of oxidation. mdpi.com |

| Lipophilicity | The C-F bond is more lipophilic than the C-H bond. | Can enhance membrane permeability and bioavailability. mdpi.com |

Overview of N-Benzylaniline Scaffolds and their Research Prominence in Contemporary Chemistry

The N-benzylaniline core is a prevalent structural motif in a diverse array of organic compounds and is recognized for its synthetic versatility and broad spectrum of biological activities. medchemexpress.comnih.govgoogle.com These scaffolds are key intermediates in the synthesis of dyes and polymers. sigmaaldrich.com In the realm of medicinal chemistry, N-benzylaniline derivatives have been investigated for a variety of therapeutic applications, including as potential cytotoxic and antimitotic agents that act by inhibiting tubulin polymerization. nih.gov Furthermore, certain derivatives have shown promise as antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). google.com

The synthesis of N-benzylanilines can be achieved through several methods, including the reductive amination of anilines with benzaldehydes or the nucleophilic substitution of benzyl (B1604629) halides with anilines. dergipark.org.trbeilstein-journals.org The amenability of the aniline (B41778) and benzyl rings to a wide range of chemical modifications allows for the systematic exploration of structure-activity relationships and the fine-tuning of their physicochemical and biological properties. nih.gov

Identification of Research Gaps and Motivations for In-depth Investigation of 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline

A comprehensive review of the scientific literature reveals a notable absence of dedicated research on this compound. While the constituent fragments, 2-fluoro-4-methylaniline (B1213500) and the 4-fluorobenzyl group, are individually recognized as important building blocks in organic synthesis, their combined entity remains largely unexplored. This represents a significant research gap.

The motivation for an in-depth investigation of this specific compound stems from the synergistic potential of its structural features. The presence of a fluorine atom on both the aniline and benzyl rings is hypothesized to confer enhanced metabolic stability and modulate the electronic properties of the molecule in a unique manner. The methyl group on the aniline ring may also influence its lipophilicity and steric profile. A thorough investigation of this compound would provide valuable insights into the interplay of these substituents and their collective impact on the molecule's chemical and physical properties.

Scope and Objectives of Academic Research on this compound

To address the existing research gap, a focused academic investigation of this compound is warranted. The primary objectives of such research would be to:

Develop an efficient and scalable synthetic route to obtain the target compound in high purity. This would likely involve the condensation of 2-fluoro-4-methylaniline with 4-fluorobenzaldehyde (B137897), followed by reduction of the resulting imine.

Conduct comprehensive spectroscopic and structural characterization of the synthesized compound. This would involve the use of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry to confirm the molecular structure. Single-crystal X-ray diffraction would provide definitive information on its three-dimensional structure and intermolecular interactions in the solid state.

Perform computational and theoretical studies to understand the electronic structure, conformational preferences, and potential intermolecular interactions of the molecule. Density Functional Theory (DFT) calculations could be employed to predict its spectroscopic properties and reactivity. rajpub.comresearchgate.net

Undertake a preliminary evaluation of its physicochemical properties , such as solubility, lipophilicity (LogP), and thermal stability.

The successful completion of these objectives would provide a foundational understanding of this novel fluorinated N-benzylaniline derivative and pave the way for future investigations into its potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-[(4-fluorophenyl)methyl]-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c1-10-2-7-14(13(16)8-10)17-9-11-3-5-12(15)6-4-11/h2-8,17H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSIZYOECVTVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Elucidation of Molecular and Crystal Structures for 2 Fluoro N 4 Fluorobenzyl 4 Methylaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals.

The 1D NMR spectra provide the initial and fundamental information for structural confirmation.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton. The aromatic region would contain complex multiplets for the protons on both the 2-fluoro-4-methylaniline (B1213500) and the 4-fluorobenzyl rings. Key signals would include a singlet for the methyl (CH₃) group, a singlet or doublet for the benzylic methylene (B1212753) (CH₂) protons, and a broad singlet for the secondary amine (NH) proton.

¹³C NMR: The carbon NMR spectrum would confirm the presence of 14 unique carbon atoms. Signals would be observed for the methyl carbon, the methylene carbon, and the twelve aromatic carbons. The carbons directly bonded to fluorine atoms would appear as doublets due to one-bond C-F coupling.

¹⁹F NMR: The fluorine NMR spectrum is the simplest and would display two distinct signals, one for each of the fluorine atoms on the different aromatic rings, confirming the presence of two non-equivalent fluorine environments. chemrxiv.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) for this compound Predicted values are based on standard functional group chemical shift ranges and data from structural analogs like 2-fluoro-4-methylaniline and 4-fluorotoluene.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.2 | ~20 |

| CH₂ | ~4.3 | ~48 |

| NH | ~4.0 (broad) | - |

| Aromatic CH (2-F-4-Me-aniline ring) | 6.7 - 7.0 | 115 - 130 |

| Aromatic C (2-F-4-Me-aniline ring) | - | 115 - 150 |

| Aromatic CH (4-F-benzyl ring) | 7.0 - 7.3 | 115 - 130 |

| Aromatic C (4-F-benzyl ring) | - | 115 - 165 |

| Atom | Predicted ¹⁹F Chemical Shift (ppm) | |

| F (on aniline (B41778) ring) | -120 to -140 | |

| F (on benzyl (B1604629) ring) | -110 to -120 |

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Assignment

2D NMR experiments are essential for assembling the molecular structure by establishing through-bond and through-space correlations. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (H-H) couplings. youtube.com It would be used to trace the connectivity of protons within each of the two aromatic rings, confirming their substitution patterns. For example, correlations would be seen between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H). princeton.edu It would be used to definitively assign the carbon signal for each protonated carbon, such as those in the methyl group, the methylene group, and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), which is critical for connecting the different fragments of the molecule. princeton.edu Key expected correlations would include:

From the methylene (CH₂) protons to the carbons of the 4-fluorobenzyl ring and to the C1 carbon of the 2-fluoro-4-methylaniline ring.

From the amine (NH) proton to the methylene (CH₂) carbon and to the C1 and C2 carbons of the aniline ring.

From the methyl (CH₃) protons to the C3, C4, and C5 carbons of the aniline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information. researchgate.net A key NOESY correlation would be expected between the methylene (CH₂) protons and the H-3 proton of the 2-fluoro-4-methylaniline ring, which would help to define the preferred orientation of the benzyl group relative to the aniline plane.

The presence of fluorine atoms provides an additional layer of structural information through heteronuclear coupling constants. biophysics.org

ⁿJHF (H-F Coupling): Protons on the aromatic rings will exhibit coupling to the fluorine atoms. Typically, a three-bond coupling (³JHF) of 5-10 Hz is observed between fluorine and its ortho protons. A smaller four-bond coupling (⁴JHF) to meta protons may also be resolved.

ⁿJCF (C-F Coupling): Carbon-fluorine couplings are generally larger and observed over multiple bonds. A large one-bond coupling (¹JCF) of ~240-250 Hz is expected for the carbon directly attached to fluorine. Smaller two-bond (²JCF, ~20-25 Hz), three-bond (³JCF, ~5-10 Hz), and four-bond (⁴JCF, ~1-3 Hz) couplings provide valuable data for assigning the quaternary carbons and confirming substitution patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the parent ion, which allows for the unambiguous confirmation of the molecular formula. pnnl.gov For this compound (C₁₄H₁₃F₂N), the calculated monoisotopic mass is 245.1016 u. Experimental measurement of this value within a narrow tolerance (e.g., < 5 ppm) would confirm the elemental composition.

Tandem mass spectrometry (MS/MS) would be employed to analyze the fragmentation pathways. nih.gov The most likely fragmentation pattern involves the cleavage of the weakest bond, the benzylic C-N bond. This would lead to two primary fragment ions:

A 4-fluorobenzyl cation at m/z 109.04.

A 2-fluoro-4-methylaniline radical cation at m/z 125.06.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

FT-IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, confirming the presence of key functional groups. spectroscopyonline.comscialert.net

FT-IR Spectroscopy: This technique is particularly sensitive to polar bonds and would show strong absorptions for the N-H and C-F bonds.

Raman Spectroscopy: This technique is more sensitive to non-polar bonds and would provide strong signals for the aromatic C=C bonds and C-H bonds.

Table 2: Expected Vibrational Frequencies for Key Functional Groups Wavenumber ranges are typical for the specified functional groups. researchgate.netnih.govnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| N-H Stretch | Secondary Amine | 3350 - 3450 | Medium | Weak |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 2850 - 2970 | Medium | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Aryl Amine | 1250 - 1350 | Strong | Medium |

| C-F Stretch | Aryl Fluoride | 1100 - 1250 | Strong | Weak |

Single-Crystal X-ray Diffraction Analysis of this compound

Should a suitable single crystal of the compound be obtained, X-ray diffraction would provide the most definitive and precise structural information. aps.org This technique would unambiguously determine:

Molecular Connectivity: Confirming the atomic connections and dispelling any doubt of isomerism.

Geometric Parameters: Providing highly accurate measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Solid-State Conformation: Revealing the three-dimensional arrangement of the molecule in the crystalline state, including the dihedral angle between the two aromatic rings.

Supramolecular Structure: Elucidating the packing of molecules in the crystal lattice and identifying any significant intermolecular interactions, such as hydrogen bonding involving the N-H group as a donor and a fluorine atom or an aromatic ring as a potential acceptor, as well as possible π-π stacking interactions between the aromatic rings. researchgate.netmdpi.com

As of now, a crystal structure for this compound is not available in public crystallographic databases.

In-depth Spectroscopic and Crystallographic Analysis of this compound Remains Elusive

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available research on the specific chemical compound this compound. Despite its identification with the CAS number 1040049-60-2, detailed experimental data pertaining to its advanced spectroscopic characterization and crystal structure is not found in published scholarly articles or crystallographic repositories.

Consequently, the development of a detailed article focusing on the definitive elucidation of its molecular conformation, stereochemistry, supramolecular interactions, and conformational landscape within the crystalline state is not possible at this time. The required empirical data from techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and other advanced analytical methods are essential for a thorough and accurate scientific discussion as outlined in the requested article structure.

While general principles of organic chemistry and spectroscopy can provide theoretical insights into the expected properties of such a molecule, any detailed discussion without experimental validation would be speculative and would not meet the standards of scientific accuracy.

Future research and publication of experimental findings by the scientific community are necessary to enable a comprehensive analysis of this compound. Until such data becomes available, a detailed article on its specific structural and spectroscopic characteristics cannot be generated.

Chemical Reactivity, Derivatization, and Transformation Pathways of 2 Fluoro N 4 Fluorobenzyl 4 Methylaniline

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene Rings

The presence of two non-identical aromatic rings in 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline presents a complex scenario for electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the cumulative electronic effects of the substituents on each ring.

The aniline (B41778) ring is substituted with a secondary amino group (-NH-), a fluorine atom (-F), and a methyl group (-CH₃). The benzyl (B1604629) ring contains a fluorine atom (-F) and the benzyl group itself (-CH₂-). The aniline ring is significantly more activated towards electrophilic attack than the benzyl ring due to the powerful electron-donating nature of the amino group. wikipedia.org Therefore, electrophilic substitution is expected to occur preferentially on the 2-fluoro-4-methylaniline (B1213500) moiety.

The regiochemical outcome of electrophilic substitution on the aniline ring is determined by the interplay of the directing effects of the three substituents. fiveable.mepw.live

Amino Group (-NHR): This is a strongly activating group and a powerful ortho-, para-director due to its ability to donate its lone pair of electrons into the ring via the resonance effect (+R). libretexts.org

Methyl Group (-CH₃): This is a weakly activating group that also directs ortho- and para- substitution, primarily through an inductive effect (+I). minia.edu.egsavemyexams.com

Fluorine Atom (-F): Fluorine is a deactivating group due to its strong electron-withdrawing inductive effect (-I). However, it is an ortho-, para-director because its lone pairs can participate in resonance (+R), which stabilizes the arenium ion intermediate when the attack occurs at the ortho and para positions. nih.govcsbsju.edu

The positions on the aniline ring are C1 (attachment to N), C2 (-F), C3 (-H), C4 (-CH₃), C5 (-H), and C6 (-H). The powerful activating and directing effect of the amino group is dominant. libretexts.org It strongly directs incoming electrophiles to the positions ortho and para to it, which are C6 and C4. Since the C4 position is already occupied by the methyl group, substitution is most likely to occur at the C6 position. The C2 position is also ortho to the amine, but it is sterically hindered by the fluorine atom and the bulky benzyl group on the nitrogen. Substitution at C3 or C5 (meta to the amine) is electronically disfavored. wikipedia.org

Therefore, electrophilic reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are predicted to yield the 6-substituted derivative of this compound as the major product. msu.edubyjus.comuomustansiriyah.edu.iq

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|---|

| -NH-R (Amino) | 1 | +R >> -I | Strongly Activating | Ortho, Para |

| -F (Fluoro) | 2 | -I > +R | Deactivating | Ortho, Para |

| -CH₃ (Methyl) | 4 | +I | Weakly Activating | Ortho, Para |

Nucleophilic Reactivity of the Secondary Amine Nitrogen Center

The lone pair of electrons on the nitrogen atom of the secondary amine makes it a potent nucleophile, capable of reacting with a variety of electrophiles.

The secondary amine of this compound can readily undergo N-functionalization reactions.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base will yield the corresponding N-acyl derivative (an amide). This reaction is typically fast and high-yielding for secondary amines.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, leads to the formation of a stable sulfonamide. expertsmind.comrsc.orglibretexts.org This reaction is often used to protect the amine functionality or to introduce sulfonyl groups for medicinal chemistry applications. researchgate.net

Alkylation: The nitrogen can be further alkylated using alkyl halides. However, over-alkylation to form a quaternary ammonium (B1175870) salt is a possible side reaction. More controlled methods, such as reductive amination or using specific catalysts, can achieve selective mono-alkylation. organic-chemistry.org

Nitrosation: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) would lead to the formation of an N-nitrosamine, a characteristic reaction of secondary amines. nih.gov

| Reaction Type | Typical Reagent | Product Class |

|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Amide |

| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

| Alkylation | Methyl Iodide (CH₃I) | Tertiary Amine |

| Nitrosation | Nitrous Acid (HONO) | N-Nitrosamine |

Oxidation and Reduction Chemistry of the Aniline and Benzyl Moieties

The aniline and benzyl components of the molecule are susceptible to both oxidation and reduction under appropriate conditions.

Oxidation: The benzylic C-H bonds and the secondary amine are potential sites for oxidation.

Oxidation of N-benzylanilines can lead to the formation of imines (specifically, benzylideneanilines). rsc.org This transformation can be achieved using various oxidizing agents. Studies have shown that reagents like iodine, bromine, or t-butyl hypochlorite (B82951) in alkaline methanol (B129727) can effect this oxidation. rsc.org

Microsomal oxidation of N-benzylanilines can lead to N-debenzylation, aniline-ring hydroxylation, and N-oxidation to form products like aryl nitrones. nih.gov

Stronger oxidizing agents could potentially oxidize the methyl group on the aniline ring to a carboxylic acid, although the electron-rich nature of the ring makes it susceptible to degradation.

Reduction: The aromatic rings are generally stable to reduction.

Catalytic hydrogenation under high pressure and temperature with catalysts like Rhodium or Ruthenium could reduce the aromatic rings to their corresponding cyclohexyl derivatives.

The C-F bonds are typically very strong and resistant to reduction.

More commonly, reduction reactions would be performed on derivatives of the parent molecule. For instance, if a nitro group were introduced onto one of the rings via electrophilic substitution, it could be selectively reduced to an amino group using reagents like SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C).

Formation of Novel Heterocyclic Compounds and Complex Molecular Architectures Utilizing this compound as a Synthetic Precursor

The diarylamine-like structure of this compound makes it an excellent starting material for the synthesis of various nitrogen-containing heterocyclic systems. organic-chemistry.org

Acridine (B1665455) Synthesis: Acridines are tricyclic aromatic compounds that can be synthesized from diarylamines. One common method is the Bernthsen acridine synthesis, which involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative. Another modern approach involves palladium-catalyzed addition of terminal alkynes between the aryl rings of a diarylamine precursor. nih.govnih.gov Using this compound in such reactions could lead to novel, fluorinated acridine derivatives. researchgate.netmdpi.com

Quinobenzothiazine Synthesis: Tetracyclic quinobenzothiazine derivatives can be synthesized by reacting aniline derivatives with appropriate sulfur-containing precursors. nih.gov The reaction often proceeds through the formation of an intermediate that undergoes oxidative cyclization. nih.gov The aniline moiety of the title compound could participate in such cyclizations to form complex, fused heterocyclic systems.

Intramolecular Cyclization: If the molecule is first functionalized, intramolecular cyclization can lead to new rings. For example, acylation of the nitrogen followed by an intramolecular Friedel-Crafts reaction (Bischler–Napieralski or Pictet–Spengler type reactions) could potentially be used to form fused ring systems, although the deactivating effect of the fluorine atoms might necessitate harsh conditions.

Mechanistic Investigations of Key Transformations and Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for predicting products and optimizing reaction conditions.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edubyjus.com The electrophile attacks the π-system of the highly activated aniline ring, breaking aromaticity. A base then removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. msu.edu The stability of the possible arenium ion intermediates dictates the regioselectivity, with ortho- and para- attack being favored by electron-donating groups. csbsju.educhemistrytalk.org

N-Acylation/Sulfonylation: These reactions typically follow a nucleophilic addition-elimination mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbonyl or sulfonyl carbon, forming a tetrahedral intermediate. Subsequently, a leaving group (e.g., chloride) is eliminated, and a proton is lost from the nitrogen to yield the final amide or sulfonamide product. researchgate.net

Oxidation to Imines: The mechanism for the oxidation of N-benzylanilines by hypohalite has been studied. It is proposed to involve a rate-determining step where the hypohalite attacks both the amine nitrogen and a benzyl proton through a cyclic transition state. rsc.org This leads to a zwitterionic intermediate which rearranges and eliminates a hydrogen halide to form the final imine product. rsc.org Other mechanisms, particularly for metal-free or electrochemical oxidations, may involve single-electron transfer (SET) processes to form radical intermediates. researchgate.netacs.orgnih.govresearchgate.net

Advanced Applications and Emerging Research Directions for 2 Fluoro N 4 Fluorobenzyl 4 Methylaniline in Non Biological Fields

Role as a Key Intermediate and Building Block in the Synthesis of Advanced Organic Materials

Fluorinated aromatic amines are recognized as crucial building blocks in the synthesis of a wide array of advanced materials and bioactive molecules. The introduction of fluorine can significantly alter electronic properties, chemical reactivity, and metabolic stability. Compounds like 2-fluoro-4-methylaniline (B1213500) are valued as versatile intermediates in the production of agrochemicals, high-performance dyes, and pharmaceuticals. chemimpex.com

2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline builds upon this foundation, offering a more complex, pre-functionalized scaffold. By combining two distinct fluorinated aromatic moieties, it provides a direct route to larger, more intricate molecular architectures. The presence of fluorine on both the aniline (B41778) and benzyl (B1604629) rings can be leveraged to fine-tune the optoelectronic and physical properties of resulting materials, making it a high-value intermediate for specialized applications in materials science.

Table 1: Properties and Applications of Related Aniline Building Blocks

| Compound Name | Molecular Formula | Key Properties | Primary Applications as Intermediate |

|---|---|---|---|

| 2-Fluoro-4-methylaniline | C₇H₈FN | Enhanced reactivity due to fluorine substitution. chemimpex.com | Dyes, Pigments, Agrochemicals. chemimpex.com |

| 4-Fluoroaniline | C₆H₆FN | Versatile building block. nbinno.com | Pharmaceuticals, Herbicides, Polymers. nbinno.comresearchgate.net |

| 2-Fluoro-4-(trifluoromethyl)aniline | C₇H₅F₄N | Precursor for bicyclic heterocycles. ossila.com | Active Pharmaceutical Ingredients (APIs). ossila.com |

| This compound | C₁₄H₁₃F₂N | Combines properties of fluorinated anilines and benzyl groups. | Potential in Optoelectronics, Polymers, Dyes. |

Applications in Optoelectronic Materials (e.g., Thermally Activated Delayed Fluorescence (TADF) emitters)

In the field of organic electronics, particularly for Organic Light-Emitting Diodes (OLEDs), there is immense interest in materials that exhibit Thermally Activated Delayed Fluorescence (TADF). beilstein-journals.org TADF emitters enable OLEDs to achieve internal quantum efficiencies approaching 100% without relying on expensive heavy metals. The design of TADF molecules often involves combining an electron-donating unit with an electron-accepting unit in a way that minimizes the energy gap between their lowest singlet (S₁) and triplet (T₁) excited states.

The this compound structure is well-suited to act as an electron-donating component in such a system. Diarylamine derivatives, like carbazole (B46965) and phenoxazine, are commonly used as donors in TADF emitters. beilstein-journals.orgrsc.org The N-aryl-N-benzylamine core of the target molecule possesses similar electron-donating potential. The fluorine atoms play a crucial role in modulating the molecule's highest occupied molecular orbital (HOMO) energy level, allowing for precise tuning of the emission color and the critical S₁-T₁ energy gap. By coupling this donor moiety with a suitable electron acceptor (e.g., benzonitrile, triazine), novel TADF emitters with high efficiency and color purity could be developed. bohrium.com The development of such materials is a key focus for next-generation displays and lighting. ossila.com

Table 2: Example TADF Emitter Components and Their Functions

| Emitter Component Type | Example Moiety | Function in TADF Molecule |

|---|---|---|

| Donor | Carbazole, Dimethylacridine, Phenoxazine | Provides electrons; influences the HOMO level. beilstein-journals.org |

| Acceptor | Triazine, Diphenylsulfone, Boron-containing units | Accepts electrons; influences the LUMO level. beilstein-journals.org |

| Linking Strategy | Ortho-phenyl linkage, Steric hindrance | Controls the spatial overlap between donor and acceptor orbitals to minimize the S₁-T₁ energy gap. beilstein-journals.org |

Contributions to Polymer Chemistry and Supramolecular Assemblies

The inclusion of fluorine in molecular structures can profoundly influence their self-assembly into highly ordered supramolecular architectures. researchgate.net The unique properties of fluorine, such as its high electronegativity and the low polarizability of the C-F bond, lead to specific "fluorous" interactions that can drive the formation of complex structures. This has been leveraged to create liquid crystals, functional polymers, and other self-organizing systems. nsf.gov

This compound is a promising candidate for incorporation into polymers or as a standalone building block for supramolecular chemistry. The fluorine atoms can participate in dipole-dipole interactions, halogen bonding, and hydrophobic segregation, guiding the molecules to assemble into predictable patterns. For instance, polymers synthesized from monomers derived from this compound could exhibit enhanced thermal stability and unique phase behaviors. rsc.org In supramolecular chemistry, the molecule could form well-defined assemblies like nanofibers or vesicles, with the potential for creating stimuli-responsive materials. nih.govnih.gov

Potential as a Ligand in Coordination Chemistry and Organometallic Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. As such, it can serve as a ligand in coordination chemistry and organometallic catalysis. The design of ligands is critical for controlling the reactivity and selectivity of metal catalysts.

The structure of this aniline derivative offers several features that can be exploited in ligand design. The two bulky aromatic groups (the 2-fluoro-4-methylphenyl and the 4-fluorobenzyl moieties) provide significant steric hindrance around the coordinating nitrogen atom. This steric bulk can be used to create a specific coordination pocket around a metal center, influencing the substrate selectivity of a catalyst. Furthermore, the electron-withdrawing nature of the fluorine atoms modifies the electron density on the nitrogen atom, thereby tuning the σ-donating ability of the ligand. This electronic tuning can impact the stability and catalytic activity of the resulting organometallic complex. nih.gov

Development of this compound-based Chemical Probes for Fundamental Research (excluding biological applications)

Chemical probes are molecules designed to detect and report on the presence of specific analytes or changes in their environment. Fluorinated compounds are particularly attractive for developing advanced chemical probes due to the unique properties of the ¹⁹F nucleus. nih.gov ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique because of the 100% natural abundance of the ¹⁹F isotope and the absence of background signals in most chemical systems.

A probe based on the this compound scaffold could be designed for non-biological sensing applications. The aniline nitrogen could act as a binding site for a target analyte, such as a metal ion or a small organic molecule. Upon binding, the local electronic environment around the fluorine atoms on the aromatic rings would be altered, leading to a measurable shift in their ¹⁹F NMR signal. This would allow for the quantitative detection of the analyte. The presence of two distinct fluorine environments (one on the aniline ring and one on the benzyl ring) could potentially allow for more complex sensing or ratiometric detection, which can improve accuracy. nih.gov

Applications in Agrochemical Research as a Synthetic Intermediate

The global demand for effective and environmentally safer crop protection agents drives continuous research in agrochemistry. Fluorinated compounds play a disproportionately large role in this field, with fluorine substitution being a common strategy to enhance the efficacy, metabolic stability, and target-binding affinity of herbicides, fungicides, and insecticides. researchgate.net Aniline derivatives are foundational intermediates for a vast number of agrochemicals. nbinno.com

This compound is an advanced intermediate that combines two key fluorinated synthons, streamlining the synthesis of complex active ingredients. The 4-fluorobenzyl group, for instance, is a known pharmacophore in certain bioactive molecules. mdpi.com By using this pre-assembled building block, chemists can more efficiently access target molecules that might otherwise require longer, lower-yielding synthetic routes. The presence of fluorine in the final agrochemical product can block sites of metabolic degradation, prolonging its activity in the field. rhhz.net

Table 3: Examples of Fluorinated Agrochemicals Derived from Aniline Precursors

| Agrochemical Class | Example Compound | Aniline-Derived Moiety | Function |

|---|---|---|---|

| Fungicide | Benzovindiflupyr | Pyrazole carboxamide derived from aniline precursors. rhhz.net | Succinate dehydrogenase inhibitor (SDHI). rhhz.net |

| Fungicide | Isoflucypram | Pyrazole carboxamide. rhhz.net | SDHI fungicide. rhhz.net |

| Fungicide | Ipflufenoquin | Quinolone core synthesized from 2,3-difluoroaniline. rhhz.net | Broad-spectrum disease control. |

| Herbicide | Flumioxazin | N-phenyl imide structure. researchgate.net | Protoporphyrinogen oxidase inhibitor. |

Integration into Advanced Dye Chemistry and Pigment Formulations

Aromatic amines are fundamental precursors in the synthesis of azo dyes and other classes of colorants. imrpress.com The introduction of fluorine into a dye's molecular structure is a well-established method for tuning its properties. Fluorine can alter the electronic structure of the chromophore, leading to shifts in its absorption and emission wavelengths (i.e., changing the color). researchgate.net It can also significantly improve the dye's stability towards light, heat, and chemical degradation.

The extended π-conjugated system of this compound makes it an excellent candidate for a chromophore scaffold. The diarylamine-like structure can be readily functionalized to produce dyes with a wide range of colors. The two fluorine atoms can enhance the performance of the resulting pigments, leading to greater lightfastness and thermal stability, which are critical properties for applications in automotive paints, high-performance coatings, and specialty inks. mdpi.com Research has shown that fluorination can dramatically increase the sensitivity of certain dyes, opening up possibilities for their use in sensing applications as well. nih.gov

Conclusion and Future Research Perspectives

Summary of Key Academic Research Findings Pertaining to 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline

A comprehensive review of academic databases indicates a notable absence of dedicated research articles focusing specifically on the synthesis, characterization, and application of this compound. However, the constituent parts of the molecule, namely fluorinated anilines and fluorinated benzyl (B1604629) groups, are subjects of considerable scientific interest. Research on related compounds, such as 2-fluoro-4-methylaniline (B1213500), highlights its role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.com The introduction of fluorine atoms into organic molecules is a well-established strategy for modulating their chemical and biological properties, often leading to enhanced metabolic stability and binding affinity. nih.gov The 4-fluorobenzyl moiety is also recognized as a pharmacophoric group that can enhance the biological activity of a molecule. mdpi.com Therefore, it can be inferred that this compound likely possesses unique properties worthy of investigation, stemming from the synergistic effects of its fluorinated aromatic rings.

Identification of Remaining Challenges and Unexplored Avenues in its Chemical Research

The primary challenge in the chemical research of this compound is its apparent lack of documented synthesis and characterization. Establishing a reliable and efficient synthetic route is the first and most critical hurdle to be overcome. Potential challenges in its synthesis could include regioselectivity control during the N-benzylation of 2-fluoro-4-methylaniline and the potential for side reactions.

Once synthesized, a thorough characterization using modern analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and X-ray crystallography will be essential to unequivocally determine its structure and conformation.

Unexplored avenues of research for this compound are vast and include:

Physicochemical Properties: A detailed investigation of its fundamental properties, such as pKa, lipophilicity, and electronic characteristics, is needed to predict its behavior in various chemical and biological systems.

Conformational Analysis: Understanding the preferred three-dimensional arrangement of the molecule is crucial for predicting its interaction with biological targets or its packing in solid-state materials.

Reactivity Studies: Exploring its reactivity in various chemical transformations would unlock its potential as a building block for more complex molecules.

Prospective Directions for Future Academic Research on this compound and Related Fluorinated Benzyl Amines in Synthetic, Theoretical, and Materials Science Contexts

Future academic research on this compound and its analogs is poised to contribute significantly to several scientific domains.

Synthetic Chemistry: The development of novel synthetic methodologies for the efficient construction of fluorinated benzyl amines remains a key area of interest. nih.gov Future work could focus on catalytic methods, such as photoredox catalysis, for the construction of the C-N bond, potentially offering milder and more sustainable reaction conditions. nottingham.ac.uk The exploration of late-stage fluorination techniques could also provide access to a wider range of structurally diverse analogs. beilstein-journals.org

Theoretical Chemistry: Computational studies, particularly using density functional theory (DFT), can provide valuable insights into the molecular properties of this compound. researchgate.netresearchgate.net Theoretical investigations could be employed to:

Predict its spectroscopic signatures to aid in experimental characterization.

Calculate its frontier molecular orbital energies (HOMO-LUMO) to understand its electronic behavior and reactivity.

Model its interactions with potential biological targets or host-guest systems.

Materials Science: The unique properties imparted by fluorine atoms, such as increased thermal stability and altered electronic characteristics, make fluorinated organic compounds attractive for materials science applications. mdpi.com Prospective research in this area could involve:

Organic Electronics: Investigating the potential of this compound and its derivatives as components in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Crystal Engineering: Studying the solid-state packing of this molecule to understand how intermolecular interactions, such as hydrogen bonding and π-π stacking, influence its bulk properties. This knowledge could be applied to the design of new crystalline materials with desired optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Fluoro-N-(4-fluorobenzyl)-4-methylaniline, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation reactions between fluorinated anilines and benzyl halides. For example, analogous compounds (e.g., 2-Chloro-N-(4-fluorobenzyl)aniline) are synthesized via nucleophilic substitution using 4-fluorobenzyl chloride and substituted anilines under basic conditions . Yield optimization may involve flow chemistry techniques, as demonstrated in the Doebner–Miller reaction for 2-methylquinoline derivatives, where continuous flow systems enhance reaction efficiency and scalability .

Q. How can intermediates and byproducts be characterized during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for identifying intermediates. For example, NMR spectroscopy (600 MHz) and Fourier transform mass spectrometry (FT-MS) were used to characterize metabolites in earthworm tissue extracts exposed to fluorinated anilines, resolving structures like 2-hexyl-5-ethyl-3-furansulfonate . Similar workflows can isolate and validate synthetic intermediates.

Advanced Research Questions

Q. What metabolomic perturbations occur in biological systems exposed to this compound, and how are they analyzed?

- Methodological Answer : High-resolution NMR spectroscopy (e.g., 600 MHz) provides biochemical fingerprints of low-molecular-weight metabolites. In earthworms, exposure to 2-fluoro-4-methylaniline decreased 2-hexyl-5-ethyl-3-furansulfonate and increased inosine monophosphate, detected via multivariate analysis (principal component analysis) of NMR spectral data . This approach can be adapted to mammalian cell lines or in vitro models.

Q. How do structural modifications (e.g., fluorination, methylation) influence the compound’s toxicity and mechanism of action?

- Methodological Answer : Comparative studies using fluorinated analogs (e.g., 4-fluoroaniline vs. 3,5-difluoroaniline) reveal that substituent position impacts toxicity. For instance, 2-fluoro-4-methylaniline disrupted energy metabolism in earthworms, while 4-fluoroaniline reduced maltose levels. Mechanistic insights require transcriptomic or proteomic profiling to map affected pathways (e.g., ATP synthesis, carbohydrate metabolism) .

Q. What analytical challenges arise in distinguishing this compound from its isomers?

- Methodological Answer : Isomeric separation demands advanced chromatographic techniques. Reverse-phase HPLC with fluorinated stationary phases (e.g., C18 columns) and tandem MS (MS/MS) can resolve structural analogs like 3-Fluoro-4-methylaniline . Nuclear Overhauser effect spectroscopy (NOESY) in NMR may further differentiate spatial arrangements of substituents.

Data Contradiction and Validation

Q. How can conflicting reports on the compound’s metabolic effects be reconciled?

- Methodological Answer : Discrepancies may stem from model systems (e.g., in vitro vs. in vivo) or dose-dependent responses. Cross-validation using orthogonal methods—such as combining NMR with enzyme-linked immunosorbent assays (ELISA) for specific biomarkers—is essential. For example, earthworm studies showed metabolite variations across fluorinated anilines, necessitating species-specific validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.